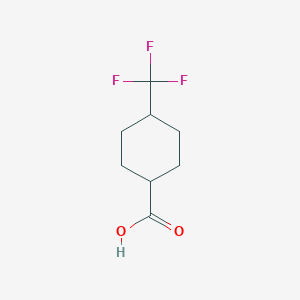

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEAZIIFLVDISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254376 | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-30-0, 133261-33-3, 1202578-27-5 | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Trifluoromethyl)cyclohexanecarboxylic acid is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This document provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, structured data tables, and process visualizations to support researchers in its application. The compound exists as cis and trans isomers, which often exhibit different physical properties and biological activities.

Synthesis Pathway

The most common and efficient method for synthesizing this compound is through the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring while preserving the carboxylic acid and trifluoromethyl functional groups. The reaction typically yields a mixture of cis and trans isomers.

The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the reaction rate and, to some extent, the isomeric ratio of the product.[3][4][5] Ruthenium on carbon (Ru/C) is a frequently used catalyst for this type of aromatic ring hydrogenation.[3][4]

Caption: Synthesis of cis/trans this compound.

Experimental Protocol: Synthesis

This protocol details the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.

Materials and Equipment:

-

4-(Trifluoromethyl)benzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Solvent: 1,4-Dioxane/Water mixture (1:1) or other suitable solvent like isopropanol.[3][4]

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

-

Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: Charge the high-pressure autoclave reactor with 4-(trifluoromethyl)benzoic acid (1.0 eq) and the chosen solvent (e.g., 1:1 1,4-dioxane/water).

-

Catalyst Addition: Add the 5% Ru/C catalyst. A typical catalyst loading ranges from 5-10% by weight relative to the starting material.

-

System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar).[6][7] Begin stirring and heat the mixture to the target temperature (e.g., 100-120 °C).[6][7]

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 20-24 hours when hydrogen consumption ceases.

-

Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.

-

Product Isolation: The resulting crude product, a mixture of cis and trans isomers, can be purified further by recrystallization or column chromatography if separation of isomers is required. The product is typically an off-white solid.[1]

Physicochemical Properties

The physical properties of this compound are highly dependent on its isomeric form. The trans isomer generally has a significantly higher melting point than the cis isomer due to more efficient crystal packing.

| Property | cis/trans Mixture | cis Isomer | trans Isomer |

| CAS Number | 95233-30-0[1][8] | 1202578-27-5[2] | 133261-33-3[9] |

| Molecular Formula | C₈H₁₁F₃O₂[1] | C₈H₁₁F₃O₂[2] | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol [1][10] | 196.17 g/mol [2] | 196.17 g/mol |

| Appearance | White to almost white powder/crystal[1] | White to almost white powder/crystal[2] | White to off-white crystalline powder[9] |

| Melting Point (°C) | 71 - 75 | 97 - 101[2] | 151 - 157[9] |

| Purity | ≥97% (GC) | ≥98% (GC)[2] | ≥96-98% (HPLC)[9] |

Characterization

Thorough characterization is essential to confirm the structure, purity, and isomeric ratio of the synthesized product.

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic Data Summary

| Technique | Characteristic Features & Expected Values |

| Infrared (IR) | O-H Stretch: Very broad signal from ~2500-3300 cm⁻¹.[11] C=O Stretch: Strong, sharp signal around 1710 cm⁻¹ (for hydrogen-bonded dimer).[11] C-F Stretch: Strong absorptions typically in the 1000-1350 cm⁻¹ region. |

| ¹H NMR | -COOH: Very broad singlet, typically > 10 ppm (often around 12 ppm). Cyclohexane Protons: Complex multiplets between ~1.2-2.6 ppm. The chemical shifts and coupling patterns of the protons at C1 and C4 differ between cis and trans isomers. |

| ¹³C NMR | -COOH: Signal around 175-180 ppm. -CF₃: Quartet signal due to C-F coupling, typically around 125-130 ppm. Cyclohexane Carbons: Signals in the 25-45 ppm range. |

| ¹⁹F NMR | A single signal (singlet or triplet depending on coupling to adjacent protons) for the -CF₃ group, typically referenced to an internal or external standard. |

| Mass Spec. (MS) | Molecular Ion (M⁺): Expected at m/z = 196.17.[10] Fragmentation: Common losses include H₂O, COOH, and CF₃. |

Characterization Protocols

Melting Point Analysis:

-

Place a small amount of the dried sample into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow range indicates high purity. The observed range can help identify the isomeric composition by comparing it to the values in the table above.

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum on the IR spectrometer (e.g., using an ATR attachment).

-

Place a small amount of the solid sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the characteristic broad O-H stretch and the sharp C=O carbonyl stretch to confirm the presence of the carboxylic acid functional group.[11]

NMR Spectroscopy:

-

Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Process the data (phasing, baseline correction, and integration).

-

Confirm the presence of all expected signals, including the downfield carboxylic acid proton in the ¹H spectrum and the carbonyl carbon in the ¹³C spectrum. The integration of proton signals should correspond to the number of protons in the molecule. The isomeric ratio can often be determined by integrating distinct signals for the cis and trans isomers in the ¹H or ¹⁹F spectra.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. chemscene.com [chemscene.com]

- 9. Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, 98% 5 g | Buy Online [thermofisher.com]

- 10. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanecarboxylic acid is a fluorinated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[2][3] These characteristics are pivotal in drug design, as they can enhance a compound's biological activity, membrane permeability, and overall pharmacokinetic profile.[1][3][4] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development. The compound typically exists as a mixture of cis and trans isomers, which may exhibit different physical properties.[1]

Core Physicochemical Properties

The following tables summarize the key physicochemical data for this compound, presented for the common cis/trans mixture and the isolated trans isomer.

Table 1: Physicochemical Properties of this compound (Mixture of cis and trans isomers)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁F₃O₂ | [1][5][6] |

| Molecular Weight | 196.17 g/mol | [1][5][6] |

| Melting Point | 71-75 °C | [6][7] |

| Boiling Point | 230-231 °C | [6] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.60 ± 0.10 | [6] |

| logP (Computed) | 2.3 | [5] |

| Appearance | White to off-white crystalline powder | [1][8] |

| CAS Number | 95233-30-0 | [1][7] |

Table 2: Physicochemical Properties of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁F₃O₂ | [9][10] |

| Molecular Weight | 196.17 g/mol | [9][10] |

| Melting Point | 151-157 °C | [8][9][10] |

| Boiling Point (Predicted) | 233.5 ± 35.0 °C | [11] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [11] |

| pKa (Predicted) | 4.60 ± 0.10 | [11] |

| Appearance | White to off-white crystalline powder | [8] |

| CAS Number | 133261-33-3 | [8][9][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical parameters. Below are standard protocols for measuring pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[12]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of deionized water to a concentration of at least 10⁻⁴ M.[12][13] Gentle warming may be used if necessary, followed by cooling to room temperature.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) solution.[13]

-

-

Titration Procedure:

-

Place the sample solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, especially if measuring at higher pH values, purge the solution with nitrogen gas to displace dissolved CO₂.[13]

-

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[14]

-

Perform at least three replicate titrations to ensure data reliability and calculate the average pKa and standard deviation.[13]

-

Protocol 2: Determination of logP by the Shake-Flask Method

The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of two immiscible liquids, usually n-octanol and water. It is a key indicator of a molecule's lipophilicity.[15]

Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution to maintain the aqueous phase at a specific pH (e.g., pH 7.4 for physiological relevance).[16]

-

Pre-saturate the n-octanol by shaking it with the aqueous buffer and allowing the layers to separate.

-

Similarly, pre-saturate the aqueous buffer by shaking it with n-octanol. This ensures that the volume of each phase does not change during the experiment.[16]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate measurement in both phases.

-

-

Partitioning Procedure:

-

Combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed container (e.g., a separatory funnel or vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 2 hours) to allow equilibrium to be reached.[17]

-

Cease agitation and allow the two phases to fully separate. Centrifugation can be used to accelerate this process.

-

-

Concentration Measurement:

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique. Given the lack of a strong chromophore, Gas Chromatography (GC) or ¹⁹F NMR are appropriate methods.[17]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

The logP is the base-10 logarithm of this value: logP = log₁₀(P)[15]

-

Visualizations: Workflows and Logical Relationships

Diagram 1: Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Diagram 2: Experimental Workflow for logP Determination (Shake-Flask)```dot

// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [shape=diamond, aspect=1.5, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start", class="start_end"]; B [label="Pre-saturate n-Octanol\nand Aqueous Buffer", class="process"]; C [label="Dissolve Compound\nin n-Octanol", class="process"]; D [label="Mix Phases & Equilibrate\n(Shake at const. T)", class="process"]; E [label="Separate Phases\n(Centrifuge)", class="process"]; F [label="Measure Concentration\nin Each Phase (e.g., GC)", class="data"]; G [label="Calculate Ratio\n[Octanol]/[Aqueous]", class="analysis"]; H [label="logP = log10(Ratio)", class="data"]; I [label="End", class="start_end"];

// Edges A -> B [label="Preparation"]; B -> C; C -> D [label="Partitioning"]; D -> E; E -> F [label="Measurement"]; F -> G [label="Calculation"]; G -> H; H -> I; }

Caption: Influence of physicochemical properties on drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 95233-30-0 [amp.chemicalbook.com]

- 7. This compound, mixture of cis and trans 97 95233-30-0 [sigmaaldrich.com]

- 8. Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, 98% 5 g | Request for Quote [thermofisher.com]

- 9. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]

- 10. trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 96 133261-33-3 [sigmaaldrich.com]

- 11. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. web.williams.edu [web.williams.edu]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

Spectroscopic Characterization of cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data for the pure cis isomer, this document presents predicted data based on established principles of spectroscopy and analysis of the commercially available mixture of cis and trans isomers. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own analytical endeavors.

Introduction

cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound, which is essential for its use in drug development and other research applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid. These predictions are based on the analysis of data for the cis/trans mixture and related compounds, taking into account the stereochemical influence of the cis configuration.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 | Singlet (broad) | 1H | COOH | The chemical shift of the carboxylic acid proton is concentration-dependent and may exchange with residual water in the solvent. |

| ~2.6 | Multiplet | 1H | CH-COOH | In the cis isomer, this proton is axial and is expected to have a broader multiplet due to multiple axial-axial and axial-equatorial couplings. |

| ~2.2 | Multiplet | 1H | CH-CF₃ | This proton's chemical shift is influenced by the electron-withdrawing trifluoromethyl group. |

| ~1.8-2.0 | Multiplet | 4H | Cyclohexyl CH₂ (axial) | Axial protons are typically shielded and appear at a higher field compared to their equatorial counterparts. |

| ~1.5-1.7 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons are typically deshielded and appear at a lower field. |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~180 | C=O | The chemical shift of the carbonyl carbon in carboxylic acids is characteristic. |

| ~127 (quartet) | CF₃ | The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). |

| ~40 | CH-COOH | The chemical shift of this carbon is influenced by the stereochemistry. |

| ~35 | CH-CF₃ | The carbon attached to the trifluoromethyl group is significantly deshielded. |

| ~28 | Cyclohexyl CH₂ | |

| ~25 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1100-1350 | Strong | C-F stretch (trifluoromethyl group) |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | Low | [M-OH]⁺ |

| 151 | Moderate | [M-COOH]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and stereochemistry of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule. Derivatization is typically required for the analysis of carboxylic acids by GC.

Methodology:

-

Sample Preparation (Derivatization):

-

To make the carboxylic acid volatile, it should be converted to a more volatile ester (e.g., methyl ester) or silyl ester.

-

For methylation, react the carboxylic acid with a methylating agent like diazomethane (use with extreme caution in a fume hood) or by using a milder method such as heating with methanol and a catalytic amount of acid.

-

For silylation, react with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Use helium as the carrier gas at a constant flow rate.

-

-

GC Method:

-

Program the oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

-

MS Method:

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like cis-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

Caption: General workflow for spectroscopic analysis.

Spectroscopic Profile of trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this guide combines reported physical properties with predicted spectroscopic data based on analogous compounds. This approach offers a robust reference for the identification, characterization, and quality control of this compound.

Chemical and Physical Properties

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol |

| CAS Number | 133261-33-3 |

| Melting Point | 151-157 °C |

| Purity (typical) | ≥96% (GC, HPLC) |

Predicted Spectroscopic Data

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid. These predictions are derived from the analysis of structurally related compounds, including cyclohexanecarboxylic acid and various molecules containing the trifluoromethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~12.0 | br s | 1H | COOH | - |

| ~2.4 - 2.6 | m | 1H | H1 | - |

| ~2.2 - 2.3 | m | 1H | H4 | - |

| ~2.1 - 2.2 | m | 2H | H2e, H6e | - |

| ~1.5 - 1.6 | m | 2H | H3e, H5e | - |

| ~1.3 - 1.4 | m | 2H | H2a, H6a | - |

| ~1.1 - 1.2 | m | 2H | H3a, H5a | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=O |

| ~127 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~43 | C1 |

| ~40 (q, ²JCCF ≈ 30 Hz) | C4 |

| ~29 | C2, C6 |

| ~28 | C3, C5 |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ -74 | t | ³JFH ≈ 8 Hz |

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Fragment | Relative Intensity |

| 196 | [M]⁺ | Low |

| 179 | [M - OH]⁺ | Medium |

| 151 | [M - COOH]⁺ | High |

| 127 | [M - CF₃]⁺ | Medium |

| 81 | [C₆H₉]⁺ | High |

| 69 | [CF₃]⁺ | Medium |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Spectroscopy :

-

Acquire the spectrum on a 470 MHz NMR spectrometer.

-

Use a standard pulse sequence without proton decoupling to observe H-F couplings.

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -60 to -90 ppm).

-

Reference the spectrum to an external standard such as CFCl₃ at 0.0 ppm.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

-

Ionization :

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Analysis :

-

Scan a mass-to-charge (m/z) range of 40-250 amu.

-

Record the resulting mass spectrum, noting the molecular ion peak and the major fragment ions.

-

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid.

Crystal Structure of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural aspects of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a key building block in pharmaceutical and materials science. While a definitive single-crystal X-ray diffraction study for the cis and trans isomers is not publicly available in crystallographic databases as of the date of this publication, this document compiles existing physical data and presents a detailed, generalized experimental protocol for its synthesis, purification, and crystal structure determination. The guide also explores the conformational differences between the cis and trans isomers and their potential implications.

Introduction

This compound is a versatile synthetic intermediate utilized in the development of novel therapeutic agents and advanced materials.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound exists as two distinct geometric isomers, cis and trans, which possess different physical properties and three-dimensional conformations that can influence their reactivity and biological activity. A thorough understanding of their crystal structures is paramount for rational drug design and materials engineering.

This guide summarizes the known physicochemical properties of the cis and trans isomers of this compound and provides a standardized, detailed methodology for their synthesis and structural elucidation by single-crystal X-ray diffraction.

Physicochemical Properties

The known physical and chemical properties of the cis- and trans-isomers of this compound are summarized in the table below. It is important to note that the melting point of the trans isomer is significantly higher than that of the cis/trans mixture, suggesting a more stable and ordered crystal lattice for the pure trans form.[3]

| Property | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | cis/trans Mixture |

| Molecular Formula | C₈H₁₁F₃O₂[4] | C₈H₁₁F₃O₂[5] | C₈H₁₁F₃O₂[6] |

| Molecular Weight | 196.17 g/mol [4] | 196.17 g/mol [5] | 196.17 g/mol [6] |

| CAS Number | 1202578-27-5[4] | 133261-33-3[5] | 95233-30-0[6] |

| Appearance | - | White to almost white powder to crystal | Solid |

| Melting Point (°C) | - | 151-156 | 71-75 |

| Purity | ≥98%[4] | 96% | 97% |

Synthesis and Isomer Separation

The synthesis of this compound typically involves the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process generally yields a mixture of the cis and trans isomers. The separation of these isomers is crucial for obtaining materials with well-defined properties and for specific applications.

Experimental Protocol: Synthesis

Reaction: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzoic Acid

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Ruthenium on carbon (Ru/C) catalyst (5 wt%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

A high-pressure autoclave is charged with 4-(trifluoromethyl)benzoic acid, 5% Ru/C catalyst, and an aqueous solution of NaOH.

-

The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas.

-

The reaction mixture is stirred and heated to a specified temperature and pressure for a sufficient time to ensure complete reduction of the aromatic ring.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The catalyst is removed by filtration.

-

The filtrate is acidified with concentrated HCl to precipitate the product.

-

The crude product, a mixture of cis and trans isomers, is collected by filtration, washed with cold deionized water, and dried under vacuum.

Experimental Protocol: Isomer Separation

Method: Fractional Crystallization

Solvents:

-

Isopropyl ether

-

n-Heptane

Procedure:

-

The crude mixture of cis and trans isomers is dissolved in a minimal amount of hot isopropyl ether.

-

n-Heptane is slowly added to the solution until turbidity is observed.

-

The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The precipitated crystals, enriched in the less soluble trans isomer, are collected by filtration.

-

The process of recrystallization is repeated until the desired purity of the trans isomer is achieved, as confirmed by techniques such as NMR spectroscopy and melting point analysis.

-

The cis isomer can be isolated from the mother liquor, although it is often the less thermodynamically stable isomer.

Crystal Structure Determination: A Generalized Workflow

While specific crystallographic data for this compound is not currently available in public databases, the following represents a standard experimental workflow for the determination of its crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

-

High-quality single crystals of both the cis and trans isomers are grown using slow evaporation, vapor diffusion, or cooling crystallization techniques from a suitable solvent or solvent mixture.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Conformational Analysis of Isomers

The cis and trans isomers of this compound are expected to adopt chair conformations to minimize steric strain. The key difference lies in the relative orientation of the trifluoromethyl and carboxylic acid substituents.

In the more stable conformation of the trans isomer, both the trifluoromethyl and carboxylic acid groups are expected to occupy equatorial positions, minimizing 1,3-diaxial interactions. For the cis isomer, one substituent will be in an axial position while the other is in an equatorial position. The preferred conformation will depend on the relative steric bulk of the two groups.

Conclusion

This technical guide has synthesized the available information on the crystal structure of this compound. While definitive crystallographic data remains elusive in the public domain, the provided physicochemical properties and detailed, generalized experimental protocols offer a solid foundation for researchers in the fields of medicinal chemistry and materials science. The elucidation of the precise crystal structures of the cis and trans isomers through single-crystal X-ray diffraction is a critical next step to fully unlock the potential of this versatile molecule. Such studies would provide invaluable insights into the solid-state packing, intermolecular interactions, and conformational preferences that govern its macroscopic properties and biological activity.

References

- 1. Research Portal [iro.uiowa.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]

- 4. esdchem.com.tr [esdchem.com.tr]

- 5. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]

- 6. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of 4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratory settings. The methodologies outlined below are essential for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries.

Understanding the Compound

This compound is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a highly electronegative trifluoromethyl (-CF3) group. This structure imparts a unique combination of properties: the carboxylic acid group provides a site for hydrogen bonding and acidic reactivity, while the trifluoromethyl group significantly increases lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The compound exists as cis and trans isomers, which may exhibit different physical properties, including solubility.

Key Physical Properties:

-

Molecular Formula: C₈H₁₁F₃O₂

-

Molecular Weight: 196.17 g/mol [1]

-

Appearance: White to off-white crystalline solid[2]

-

Melting Point:

-

cis/trans mixture: 71-75 °C[3]

-

trans isomer: 151-156 °C

-

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, qualitative information is available for the trans isomer. For other solvents, experimental determination is necessary.

| Solvent | Isomer | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) |

| Methanol | trans | Not Specified | Data not available | Soluble |

| Ethanol | cis/trans or trans | Ambient | Data to be determined | To be determined |

| Acetone | cis/trans or trans | Ambient | Data to be determined | To be determined |

| Ethyl Acetate | cis/trans or trans | Ambient | Data to be determined | To be determined |

| Dichloromethane | cis/trans or trans | Ambient | Data to be determined | To be determined |

| Toluene | cis/trans or trans | Ambient | Data to be determined | To be determined |

| Hexane | cis/trans or trans | Ambient | Data to be determined | To be determined |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal equilibrium method for accurately determining the solubility of this compound in an organic solvent of interest. This method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (specify isomer if known)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Screw-capped vials or small flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system if appropriate.

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-capped vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Record the exact volume and mass of the filtered saturated solution.

-

-

Quantification of Solute (Two Common Methods):

-

Gravimetric Method:

-

Carefully evaporate the solvent from the pre-weighed vial containing the filtered saturated solution using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Weigh the vial with the dried solute.

-

The mass of the dissolved acid is the final weight minus the initial weight of the empty vial.

-

Calculate the solubility in units such as g/L, mg/mL, or mol/L.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of the acid in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This gives the solubility value.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements.

-

Clearly state the solvent, the temperature of the experiment, and the isomer of this compound used.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

References

In-Depth Technical Guide: Thermal Stability of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(Trifluoromethyl)cyclohexanecarboxylic acid. Due to the limited publicly available experimental data on the thermal analysis of this specific compound, this guide combines known physical properties with established methodologies for thermal analysis and theoretical decomposition pathways based on analogous fluorinated carboxylic acids.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the thermal stability of this compound is crucial for its application in drug development, synthesis, and the formulation of materials where it might be subjected to elevated temperatures. This guide outlines the expected thermal behavior and provides protocols for its empirical determination.

Physicochemical Properties

Quantitative data regarding the melting point of this compound has been reported for both the cis/trans isomer mixture and the pure trans isomer. This information is fundamental for designing thermal analysis experiments, such as Differential Scanning Calorimetry (DSC), as it indicates the initial temperature range of interest.

| Property | Isomer | Value (°C) |

| Melting Point | cis- and trans- mixture | 71-75 |

| Melting Point | trans | 151-157 |

Experimental Protocols for Thermal Analysis

To determine the thermal stability, including onset of decomposition and mass loss as a function of temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[1][2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This is useful for determining the decomposition temperatures and identifying the presence of volatile components.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine melting points, glass transitions, and enthalpies of transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C).

-

Hold isothermally for 2 minutes.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp can be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Proposed Thermal Decomposition Pathway

The initial and most favorable decomposition steps for similar compounds often involve either decarboxylation (loss of CO2) or the elimination of hydrogen fluoride (HF).[5][7] Subsequent reactions can lead to the formation of a variety of smaller fluorinated and non-fluorinated molecules.

Key Proposed Steps:

-

Decarboxylation: The carboxylic acid group is thermally labile and can be lost as carbon dioxide, potentially forming a trifluoromethylcyclohexane intermediate.

-

HF Elimination: The presence of acidic protons and fluorine atoms allows for the possibility of HF elimination, which could lead to the formation of unsaturated cyclic compounds.

-

Ring Opening and Fragmentation: At higher temperatures, the cyclohexane ring can undergo cleavage, leading to the formation of smaller, volatile fluorinated hydrocarbons and other degradation products. The strong C-F bonds suggest that C-C and C-H bonds are more likely to break first.[8]

Figure 3: Proposed thermal decomposition pathways for this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various scientific and industrial fields. While direct experimental data is sparse, this guide provides a framework for its investigation. The compound is expected to exhibit a melting point followed by decomposition at higher temperatures. The provided TGA and DSC protocols offer standardized methods for determining these thermal properties. The proposed decomposition pathway, based on analogous fluorinated compounds, suggests a complex process involving decarboxylation and HF elimination, leading to a variety of smaller molecules. Empirical validation of this pathway through techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended for a definitive understanding of its thermal degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. TGA and DSC ppt | PPTX [slideshare.net]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid: Discovery and History

Abstract

4-(Trifluoromethyl)cyclohexanecarboxylic acid, a fluorinated aliphatic carboxylic acid, has emerged as a significant building block in modern medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the trifluoromethyl group, enhance the metabolic stability, lipophilicity, and binding affinity of molecules incorporating this moiety. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on its isomeric forms. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a common substituent in many pharmaceuticals due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. This compound serves as a versatile intermediate, providing a trifluoromethyl-substituted cyclohexyl scaffold that is found in a number of biologically active compounds. The compound exists as two geometric isomers, cis and trans, with the trans isomer often being the preferred configuration in pharmaceutical applications due to its thermodynamic stability and specific spatial orientation.

While the precise historical first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing demand for novel fluorinated building blocks in the latter half of the 20th century. Its primary route of synthesis involves the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid.

Physicochemical Properties

The key physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for its application in synthesis and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁F₃O₂ | [1][2] |

| Molecular Weight | 196.17 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point (cis/trans mixture) | 71-75 °C | |

| Melting Point (trans isomer) | 151-156 °C | |

| CAS Number (cis/trans mixture) | 95233-30-0 | [3] |

| CAS Number (trans isomer) | 133261-33-3 |

Synthesis and Manufacturing

The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This process typically yields a mixture of the cis and trans isomers.

General Synthesis Workflow

The overall synthetic strategy can be depicted as a two-stage process: initial hydrogenation to produce a mixture of isomers, followed by an optional isomerization step to enrich the desired trans isomer.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 95233-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)cyclohexanecarboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the compound's properties, making it a valuable component in the design of bioactive molecules.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid. It exists as a mixture of cis and trans isomers, which can be separated or used as a mixture depending on the synthetic requirements. The trifluoromethyl group enhances the lipophilicity of the molecule, a property often sought in drug candidates to improve membrane permeability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95233-30-0 | [1][2] |

| Molecular Formula | C₈H₁₁F₃O₂ | [1] |

| Molecular Weight | 196.17 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 71-75 °C (mixture of cis and trans) | [2][3] |

| Boiling Point | 233.5 ± 35.0 °C (Predicted) | [4] |

| Purity | ≥ 97% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are often proprietary, the expected spectral features are well-established.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, with chemical shifts influenced by the electron-withdrawing trifluoromethyl and carboxylic acid groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the eight carbon atoms, including the characteristic signal for the carboxylic acid carbon (around 170-180 ppm) and the carbon of the trifluoromethyl group (a quartet due to C-F coupling). |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1710 cm⁻¹), and C-F stretching bands.[5] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and the trifluoromethyl group. |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred. A plausible method involves the introduction of the trifluoromethyl group to a cyclohexane precursor followed by the establishment of the carboxylic acid functionality.

A generalized synthetic workflow is presented below. This is a conceptual representation and would require optimization of reagents and conditions.

Applications in Drug Development

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[6] this compound serves as a valuable building block for introducing this moiety into drug candidates. It is particularly noted for its use in the synthesis of pharmaceuticals targeting metabolic and cardiovascular diseases.[7]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

References

- 1. This compound | C8H11F3O2 | CID 2779182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(三氟甲基)环己烷甲酸,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(三氟甲基)环己烷甲酸,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | 133261-33-3 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 4-(trifluoromethyl)cyclohexanecarboxylic acid, compounds of increasing interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl group offers unique physicochemical properties that can enhance the biological activity, metabolic stability, and lipophilicity of parent molecules. This document details the available physicochemical data, outlines potential synthetic and separation strategies based on established chemical principles, and explores the known and potential biological implications of these isomers, particularly in the context of metabolic and cardiovascular diseases. While specific experimental data for these exact isomers is limited in publicly available literature, this guide consolidates existing knowledge on analogous compounds to provide a foundational resource for researchers in this area.

Physicochemical Properties

The distinct spatial arrangement of the trifluoromethyl and carboxylic acid groups in the cis and trans isomers of this compound results in different physical and chemical properties. A summary of the available quantitative data is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Data for Cis and Trans Isomers of this compound

| Property | cis-Isomer | trans-Isomer | Mixture (cis and trans) |

| Molecular Formula | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ | C₈H₁₁F₃O₂ |

| Molecular Weight | 196.17 g/mol | 196.17 g/mol | 196.17 g/mol |

| CAS Number | 1202578-27-5 | 133261-33-3 | 95233-30-0 |

| Melting Point | 97 - 101 °C | 151 - 156 °C | 71 - 75 °C |

| pKa (Predicted) | Not available | 4.60 ± 0.10 | Not applicable |

| logP (Predicted) | Not available | Not available | Not applicable |

| Solubility | Soluble in methanol | Soluble in methanol | Not specified |

Synthesis and Isomer Separation

A plausible synthetic route involves the reduction of 4-(trifluoromethyl)benzoic acid. The resulting mixture of cis and trans isomers would then require separation.

General Synthetic Approach: Reduction of 4-(Trifluoromethyl)benzoic acid

The synthesis would likely begin with the catalytic hydrogenation of 4-(trifluoromethyl)benzoic acid. This reaction typically yields a mixture of the cis and trans isomers of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In an autoclave, combine 4-(trifluoromethyl)benzoic acid, a suitable solvent (e.g., 10% aqueous NaOH), and a catalyst such as 5% Ruthenium on Carbon (Ru/C).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with stirring.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling and depressurizing, filter the reaction mixture to remove the catalyst. The filtrate containing the sodium salt of the product is then acidified (e.g., with HCl) to precipitate the carboxylic acid. The product is then extracted with an organic solvent, dried, and concentrated to yield the mixture of cis and trans isomers.

Isomer Separation

The separation of cis and trans isomers of substituted cyclohexanecarboxylic acids can be challenging due to their similar physicochemical properties. Several strategies can be employed, including fractional crystallization, chromatography, and chemical conversion methods.

2.2.1. Fractional Crystallization:

This method exploits the differences in solubility between the two isomers. Due to its higher melting point and more symmetrical structure, the trans-isomer is generally less soluble and may crystallize out of a solution of the mixture under controlled conditions, leaving the cis-isomer enriched in the mother liquor.

2.2.2. Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating cis and trans isomers.

-

HPLC: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Optimization of the mobile phase composition, pH, and temperature may be required to achieve baseline separation.

-

GC: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) followed by GC analysis on a suitable capillary column can also be effective.

2.2.3. Chemical Conversion (Epimerization):

Epimerization can be used to convert the less stable cis isomer to the more stable trans isomer. This is often achieved by heating the cis isomer or a cis/trans mixture with a strong base (e.g., potassium hydroxide) in a high-boiling solvent. The thermodynamically more stable trans isomer will be the major product at equilibrium.

Biological Significance and Potential Applications

The incorporation of a trifluoromethyl group can significantly impact the biological properties of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While specific biological targets for the cis and trans isomers of this compound have not been explicitly identified in the literature, their utility as intermediates in the synthesis of pharmaceuticals for metabolic and cardiovascular diseases is noted.[1]

Role in Drug Design

The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance a compound's metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, affecting drug-receptor interactions. The increased lipophilicity imparted by the CF₃ group can improve membrane permeability and oral bioavailability.

Potential in Metabolic and Cardiovascular Diseases

Fluorinated compounds have been investigated for their potential to modulate metabolic pathways. For example, some perfluorinated carboxylic acids have been shown to affect lipid and glucose metabolism.[2][3] It is plausible that the isomers of this compound could serve as building blocks for molecules that interact with key enzymes or receptors involved in these pathways.

In the context of cardiovascular disease, some studies have suggested a link between exposure to certain perfluorinated compounds and cardiovascular risk factors.[4][5][6][7][8] The development of new drugs for cardiovascular diseases often involves the optimization of pharmacokinetic and pharmacodynamic properties, where fluorinated moieties can play a crucial role.

Analytical Methodologies

The analysis and characterization of the cis and trans isomers of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

As mentioned in the separation section, HPLC and GC are the primary methods for separating and quantifying the isomers.

Hypothetical HPLC Method Development Workflow:

-

Column Selection: Start with a standard C18 reversed-phase column.

-

Mobile Phase Screening: Screen different mobile phase compositions (e.g., water/acetonitrile and water/methanol) with an acidic modifier (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its neutral form.

-

Gradient Optimization: Develop a gradient elution method to separate the isomers from any impurities.

-

Method Validation: Once separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and limit of detection/quantification.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the isomers. The chemical shifts and coupling constants of the cyclohexyl protons will differ between the cis and trans isomers due to their different spatial orientations. In the ¹H NMR spectrum, the axial and equatorial protons will exhibit distinct signals and coupling patterns, which can be used to assign the stereochemistry.

4.2.2. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it can provide mass information for each separated isomer. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Conclusion